N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a heterocyclic compound that combines the oxadiazole ring with an amino-substituted phenyl group. This compound has gained attention in medicinal chemistry and materials science due to its stability and versatility in various chemical reactions. The presence of both the guanidine and oxadiazole moieties suggests potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest for drug development and material applications .
The compound can be synthesized through various methods, typically involving the cyclization of suitable precursors. The chemical structure is characterized by the presence of a guanidine group attached to an oxadiazole ring, which enhances its reactivity and potential biological activity. The compound is cataloged under several identifiers, including its CAS number 1341040-36-5 .
N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is classified as an organic compound, specifically a heterocyclic compound due to the inclusion of an oxadiazole ring. It is also categorized under pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves several key steps:
The reaction conditions such as temperature, solvent choice (commonly dimethyl sulfoxide or dimethylformamide), and reaction time are critical for optimizing yield and purity. Industrial production may employ continuous flow reactors for enhanced efficiency .
The molecular formula for N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is C9H10N6O. The structure features:
Key structural data includes:
N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions:
Common reagents include:
Pharmacokinetics indicate that the compound is soluble in dimethyl sulfoxide and dimethylformamide, which may influence its bioavailability and therapeutic efficacy .
N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine exhibits:
Key chemical properties include:
N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine has several applications:
This compound's unique structure offers a promising avenue for further research into its biological effects and potential therapeutic applications.
The strategic fusion of nitrogen-rich heterocycles represents a frontier in bioactive molecule design. N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine exemplifies this approach, integrating two pharmacologically privileged motifs: the 1,2,4-oxadiazole scaffold and the guanidine functional group. This hybrid architecture leverages the complementary bioisosteric properties and electronic profiles of both components, enabling precise interactions with diverse biological targets. Such molecular hybridization addresses limitations of single-pharmacophore agents, particularly against multidrug-resistant pathogens and complex oncology targets, by simultaneously engaging multiple mechanistic pathways. The 4-aminophenyl linker further enhances target affinity through π-π stacking capabilities while improving aqueous solubility—a critical parameter for drug bioavailability [3] [8].
The 1,2,4-oxadiazole ring is a versatile bioisostere for ester and amide functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles. Its polarization (N-O dipole moment: ~1.5 D) facilitates hydrogen bonding and dipole-dipole interactions with biological macromolecules, while aromaticity contributes to planarity and π-stacking capabilities. Key pharmacological advantages include:
Table 1: Bioactive 1,2,4-Oxadiazole Derivatives and Their Applications
Compound Structure | Biological Activity | Mechanistic Insight | Reference |
---|---|---|---|
Bis-substituted oxadiazoles | Anti-Staphylococcus aureus (MIC: 0.78 μg/mL) | Disrupts bacterial cell-wall biosynthesis via penicillin-binding protein inhibition | [2] |
SDHI fungicide analogues | Antifungal (EC50: 8.81–228.99 μg/mL) | Binds succinate dehydrogenase (SDH) at TRP173/ILE27 via H-bonding and hydrophobic interactions | [6] |
SphK inhibitors (e.g., SLP7111228) | Anticancer (Ki: 48 nM) | Targets sphingosine kinase ATP-binding site, modulating S1P rheostat | [9] |
Structurally, the oxadiazole’s O- and N-atoms serve as hydrogen bond acceptors, with the C5 position accommodating diverse substituents without significant activity loss. This flexibility enables optimization of lipophilicity (log P) and steric bulk. For instance, in SDH inhibitors, meta- and para-substituted aryl rings at C5 enhance antifungal activity by 3.5-fold compared to ortho-substituted analogues, demonstrating the scaffold’s sensitivity to electronic perturbations [2] [6].
The guanidine group (pKa ~13.6) exists predominantly as a protonated species under physiological conditions, enabling strong electrostatic interactions with aspartate/glutamate residues in enzymatic active sites. This cationic character facilitates:
In sphingosine kinase inhibitors (SphK1/2), the guanidine group replicates the ammonium group of sphingosine substrate, forming salt bridges with Asp81/178 in SphK1 and analogous residues in SphK2. Molecular dynamics confirm that homologation (e.g., methylene insertion between oxadiazole and guanidine) switches isoform selectivity: SLP7111228 (Ki = 48 nM for SphK1) versus SLP120701 (Ki = 1 μM for SphK2) [9]. This precision underscores guanidine’s role in targeting nucleotide-binding folds of kinases, where it displaces ATP-associated Mg2+ ions.
Table 2: Guanidine-Containing Enzyme Modulators and Their Targets
Enzyme Class | Guanidine Hybrid | Biological Outcome | Potency |
---|---|---|---|
Sphingosine Kinase (SphK1) | SLP7111228 | Decreases S1P levels in U937 cells; antitumor activity | Ki = 48 nM |
Thymidylate Synthase | Triazole-oxadiazole-guanidine (3a) | Inhibits MCF-7/HCT-116 proliferation (IC50 = 2.52 μM) | 2.7-fold > Pemetrexed |
β-Glucuronidase | Benzimidazole-oxadiazole 20b | Antibacterial via enzyme inhibition (IC50 = 2.0 μM) | 24-fold > d-saccharic acid |
Hybridization of oxadiazole and guanidine pharmacophores generates multimodal agents capable of concurrent target engagement:
1.3.1. Anticancer Synergy
1.3.2. Antimicrobial Synergy
Table 3: Hybrid Pharmacophores with Demonstrated Synergistic Effects
Hybrid Structure | Therapeutic Area | Key Synergistic Mechanism | Efficacy |
---|---|---|---|
Indazolylthiazole-guanidine (8) | Anticancer/antimicrobial | Tubulin inhibition + topoisomerase II poisoning; membrane disruption | SI = 26 (HepG-2); MIC = 0.39 μg/mL (MRSA) |
Triazole-oxadiazole-guanidine (5c) | Anticancer | Thymidylate synthase inhibition + EGFR kinase blockade (IC50 = 0.41 μM) | IC50 = 1.1 μM (MCF-7) |
Pyridinium-oxadiazole thioethers | Antibacterial | SDH inhibition + membrane depolarization via cationic charge | Active against Xanthomonas spp. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: